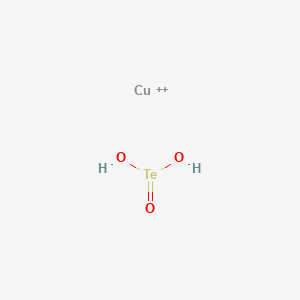
Copper tellurite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper tellurite is an inorganic compound with the chemical formula CuTeO3 It is a compound of copper and tellurium, where tellurium is in the +4 oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper tellurite can be synthesized through various methods. One common method involves the reaction of copper(II) salts with tellurium dioxide (TeO2) in an aqueous solution. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. The resulting product is then filtered and dried to obtain this compound.
Another method involves the solid-state reaction of copper(II) oxide (CuO) with tellurium dioxide at elevated temperatures. This method requires precise control of temperature and reaction time to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, this compound is often produced as a by-product during the extraction and refining of copper and tellurium from their ores. The process involves the separation of copper and tellurium through various metallurgical techniques, such as smelting and leaching. The resulting this compound is then purified and processed for further use.
Análisis De Reacciones Químicas
Types of Reactions
Copper tellurite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form copper tellurate (CuTeO4) using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4), resulting in the formation of elemental tellurium and copper.
Substitution: this compound can undergo substitution reactions with various ligands, leading to the formation of complex compounds with different properties.
Major Products Formed
The major products formed from these reactions include copper tellurate, elemental tellurium, and various copper-tellurium complexes. The specific products depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Copper tellurite has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Materials Science: this compound is used in the development of advanced materials, such as thermoelectric materials and semiconductors. Its unique electronic properties make it suitable for use in electronic devices and sensors.
Chemistry: In chemistry, this compound is used as a catalyst in various chemical reactions. Its ability to facilitate redox reactions makes it valuable in organic synthesis and industrial processes.
Biology and Medicine: this compound has potential applications in biology and medicine, particularly in the development of antimicrobial agents. Its ability to disrupt microbial cell membranes makes it a promising candidate for use in disinfectants and antimicrobial coatings.
Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacturing of high-performance materials and electronic components.
Mecanismo De Acción
The mechanism of action of copper tellurite involves its ability to participate in redox reactions. In biological systems, this compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, including membranes, proteins, and DNA, resulting in antimicrobial effects.
In materials science, the unique electronic properties of this compound allow it to function as a semiconductor. Its ability to conduct electricity and facilitate charge transfer makes it valuable in electronic devices and sensors.
Comparación Con Compuestos Similares
Copper tellurite can be compared with other similar compounds, such as copper selenite (CuSeO3) and copper sulfate (CuSO4). While these compounds share some similarities, this compound has unique properties that set it apart.
Copper Selenite (CuSeO3): Like this compound, copper selenite is an inorganic compound with potential applications in materials science and chemistry. this compound has distinct electronic properties that make it more suitable for use in electronic devices and sensors.
Copper Sulfate (CuSO4): Copper sulfate is a well-known compound with a wide range of applications, including agriculture, chemistry, and industry. While copper sulfate is primarily used as a fungicide and herbicide, this compound’s unique properties make it valuable in advanced materials and electronic applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties and ability to participate in various chemical reactions make it valuable in materials science, chemistry, biology, and medicine. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can continue to explore new applications and develop innovative technologies based on this compound.
Propiedades
Número CAS |
13812-58-3 |
|---|---|
Fórmula molecular |
CuH2O3Te+2 |
Peso molecular |
241.2 g/mol |
Nombre IUPAC |
copper;tellurous acid |
InChI |
InChI=1S/Cu.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2; |
Clave InChI |
VSHVHZBQWNXZHX-UHFFFAOYSA-N |
SMILES canónico |
O[Te](=O)O.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















